N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
This compound features a benzodioxolyl group linked via an acetamide bridge to a substituted imidazole-thioether scaffold. The imidazole core is decorated with a 4-ethoxyphenyl group at position 2 and a 4-fluorophenyl group at position 3.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c1-2-32-20-10-5-17(6-11-20)25-29-24(16-3-7-18(27)8-4-16)26(30-25)35-14-23(31)28-19-9-12-21-22(13-19)34-15-33-21/h3-13H,2,14-15H2,1H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVNSDSVFIWZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide (CAS No. 901243-04-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antifungal properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 491.5 g/mol. The compound features a benzodioxole moiety, an imidazole ring, and a sulfanyl acetamide structure, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H22FN3O4S |
| Molecular Weight | 491.5 g/mol |
| CAS Number | 901243-04-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of intermediates such as benzodioxole and imidazole derivatives. The coupling of these intermediates under specific conditions yields the target compound. Common reagents include ethylating agents and oxidizing agents, optimized for yield and purity.
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound against various fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard assays.
Key Findings:
- MIC Values: The compound exhibited significant antifungal activity with MIC values ranging from 0.287 to 0.304 µmol/mL against Candida species such as C. tropicalis and C. parapsilosis .
| Fungal Strain | MIC (µmol/mL) |
|---|---|
| C. tropicalis | 0.304 |
| C. parapsilosis | 0.304 |
| C. albicans | 0.287 |
These results indicate that the compound possesses a broad spectrum of antifungal activity, making it a candidate for further development in antifungal therapies.
The mechanism by which this compound exerts its antifungal effects may involve:
- Inhibition of Ergosterol Biosynthesis: Similar to other imidazole derivatives, it may interfere with the biosynthetic pathway of ergosterol, a crucial component of fungal cell membranes.
- Disruption of Cell Wall Integrity: The compound may affect the synthesis or integrity of chitin in fungal cell walls.
- Enzyme Inhibition: It may inhibit specific enzymes critical for fungal growth and reproduction.
Case Studies
A study published in Molecules examined the antifungal efficacy of various imidazole derivatives, including the compound . The results indicated that modifications to the imidazole ring significantly influenced antifungal potency .
In another study focusing on related compounds, researchers observed that substituents on the benzodioxole moiety affected both solubility and bioactivity, suggesting that structural optimization could enhance therapeutic efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide exhibit significant anticancer properties. The imidazole moiety is known for its ability to interact with various biological targets involved in cancer progression. For instance, the compound has been evaluated for its efficacy against leukemia cell lines, demonstrating inhibition of cell proliferation at specific concentrations .
Obesity Treatment
The compound's structural features suggest potential applications in the treatment of obesity and related metabolic disorders. Similar imidazole derivatives have been explored as anorectic agents, which help reduce appetite and promote weight loss by modulating neurotransmitter activity . The ability to influence metabolic pathways makes this compound a candidate for further investigation in obesity pharmacotherapy.
Antimicrobial Properties
Preliminary findings suggest that compounds with similar functional groups possess antimicrobial activity. The benzodioxole structure is often associated with bioactive properties, making it a focal point for developing new antimicrobial agents against resistant strains of bacteria and fungi .
Enzyme Inhibition
Research has shown that the compound may act as an inhibitor of specific enzymes involved in cancer cell signaling pathways. For example, it could potentially inhibit kinases that are crucial for tumor growth and survival, thereby inducing apoptosis in malignant cells .
Interaction with Receptors
The pharmacodynamics of this compound may involve interactions with various receptors in the central nervous system and peripheral tissues. This interaction could lead to altered neurotransmitter release and modulation of metabolic processes relevant to obesity and cancer .
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the growth of certain cancer cell lines at nanomolar concentrations. For instance, a study highlighted its effectiveness against MV4-11 and MOLM13 leukemia cells, where it showed a significant reduction in cell viability through mechanisms involving apoptosis induction and cell cycle arrest .
In Vivo Efficacy
Animal models have been utilized to assess the in vivo efficacy of similar compounds. In these studies, compounds with analogous structures exhibited promising results in reducing tumor size and improving survival rates in xenograft models of cancer . These findings underscore the potential therapeutic benefits of further developing this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- The target compound shares the 4-fluorophenyl motif with compound 37 and 41 , which are linked to anti-inflammatory activity .
- The ethoxy group in the target may enhance metabolic stability compared to methoxy or trifluoromethyl substituents in analogs .
Anti-Exudative Activity
Crystallographic and Structural Analysis
The evidence highlights the use of SHELX and SIR97 software for crystallographic refinement . For example, enantiomorph-polarity estimation (via Flack parameter) and least-squares refinement are critical for confirming stereochemistry in similar sulfinyl-imidazole analogs .
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Imidazole core formation : Cyclocondensation of substituted phenyl precursors under controlled pH (6.5–7.5) and temperature (70–90°C) to ensure regioselectivity .
- Sulfanyl bridge introduction : Thiol-alkylation using mercaptoacetic acid derivatives, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Final coupling : Amide bond formation between the benzodioxol-5-amine and activated acetamide intermediate, optimized via coupling agents like EDC/HOBt .
Key challenges : Low yields due to steric hindrance at the imidazole C4 position and purification difficulties caused by polar by-products. HPLC (C18 columns, acetonitrile/water gradients) and NMR (¹H/¹³C, COSY) are critical for purity verification .
Basic: What structural features dictate its physicochemical properties?
The compound’s properties arise from:
- Benzodioxole moiety : Enhances lipophilicity (logP ~3.2 predicted) and metabolic stability by resisting CYP450 oxidation .
- Imidazole-sulfanyl-acetamide backbone : Polarizable sulfur atoms increase solubility in aprotic solvents (e.g., DMSO) but reduce aqueous solubility (<0.1 mg/mL) .
- Substituent effects : 4-Ethoxyphenyl and 4-fluorophenyl groups introduce π-π stacking potential and halogen bonding, influencing crystallinity (melting point ~215–220°C) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) may stem from:
- Assay conditions : Buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) can alter ligand-receptor binding kinetics. Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Cellular context : Off-target effects in cancer cell lines (e.g., HeLa vs. HEK293) due to differential receptor expression. Use RNAi knockdowns or isogenic cell pairs to isolate target-specific effects .
- Data normalization : Apply rigorous statistical models (e.g., mixed-effects regression) to account for batch variability .
Advanced: What methodologies elucidate its reaction mechanisms during synthesis?
Mechanistic studies employ:
- Isotopic labeling : ¹⁸O tracing in amide bond formation to distinguish between nucleophilic acyl substitution vs. carbodiimide-mediated pathways .
- Kinetic profiling : In-situ FTIR monitors intermediate formation (e.g., thiolate anions at 2550 cm⁻¹) to identify rate-limiting steps .
- Computational modeling : DFT calculations (B3LYP/6-311+G*) predict transition states and activation energies for imidazole cyclization .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
SAR strategies include:
- Systematic substitution : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity. Compare ΔG values via SPR or ITC .
- Bioisosteric swaps : Replace sulfanyl with sulfonyl to improve oxidative stability while retaining hydrogen-bonding capacity .
- Conformational analysis : X-ray crystallography (resolution ≤1.8 Å) identifies rotamer preferences influencing receptor docking .
Advanced: What experimental designs optimize pharmacokinetic properties?
- Solubility enhancement : Co-solvent systems (PEG-400/water) or nanocrystal formulations (particle size <200 nm) increase bioavailability .
- Metabolic profiling : LC-MS/MS identifies major Phase I metabolites (e.g., O-deethylation products) using hepatocyte microsomes .
- In silico ADMET : SwissADME predicts BBB permeability (TPSA >90 Ų suggests poor CNS penetration) and hERG liability (IC₅₀ >10 μM desirable) .
Advanced: How to validate analytical methods for impurity profiling?
- Forced degradation : Expose the compound to heat (40–80°C), UV light, and oxidative stress (H₂O₂) to generate degradants .
- Hyphenated techniques : UPLC-QTOF-MS (ESI+) identifies impurities at 0.1% levels with exact mass (<5 ppm error) .
- Validation parameters : Follow ICH Q2(R1) for linearity (r² >0.998), LOD/LOQ (<0.05%), and precision (%RSD <2.0) .
Advanced: What translational studies bridge in vitro findings to preclinical models?
- Orthotopic xenografts : Compare efficacy in subcutaneous vs. metastatic models (e.g., tail vein-injected lung colonies) to assess tissue-specific activity .
- Dose-ranging : Allometric scaling from in vitro IC₅₀ to murine MTD (maximal tolerated dose) using Hill coefficients and exposure-response modeling .
- Biomarker integration : PD studies measuring target phosphorylation (e.g., p-ERK) in tumor biopsies 24h post-dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
